[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Description
4-(3-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core with a sulfone group at the 1,1-dioxido position. The 3-chlorophenyl substituent at the 4-position and the 3,4-dimethoxyphenyl methanone group at the 2-position contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYGKXTIDTJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazin class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of available literature, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 455.9 g/mol. The structure features a benzothiazin core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClNO5S |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 1114853-31-4 |
Antimicrobial Activity
Benzothiazine derivatives have been associated with antimicrobial properties. For instance, compounds structurally related to the one have demonstrated activity against various bacterial strains. While direct studies on this specific compound are lacking, its structural analogs suggest potential efficacy against pathogens.
Cytotoxic Effects
Research on related compounds indicates that benzothiazine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, a study on a different benzothiazine derivative showed selective cytotoxicity in melanoma cells, indicating that similar compounds could possess anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies
- Cytotoxicity in Melanoma : A study focusing on related compounds found that certain derivatives exhibited selective cytotoxicity against melanoma cells (VMM917), suggesting potential therapeutic applications in oncology .
- Inhibition of Enzymatic Activity : Related compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression. The inhibition of enzymes like tyrosinase has been linked to reduced melanin production in melanoma cells .
Computational Studies
Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of compounds similar to 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These models suggest that structural modifications can significantly influence biological efficacy and toxicity profiles.
Scientific Research Applications
Biological Activities
Research has indicated that benzothiazine derivatives exhibit various biological activities:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against several bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Studies indicate that these compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
A study conducted on related benzothiazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anti-inflammatory Mechanism
Research has shown that benzothiazine derivatives can inhibit the production of pro-inflammatory cytokines in vitro. For example, compounds similar to 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone were found to reduce TNF-alpha levels in macrophages .
Anticancer Potential
A recent investigation into the anticancer effects of benzothiazines revealed that these compounds can inhibit tumor growth in xenograft models. The study highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazine Derivatives
The target compound’s 3-chlorophenyl and 3,4-dimethoxyphenyl groups distinguish it from analogs:
- 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Molecular formula: C₂₂H₁₅Cl₂NO₄S (MW: 460.325). The 4-methoxyphenyl group (vs. 3,4-dimethoxyphenyl in the target) reduces steric hindrance, favoring planar molecular conformations. Applications: Dichlorophenyl derivatives are often explored for antimicrobial activity due to enhanced lipophilicity .
- 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl (3,4-dimethoxyphenyl)methanone (): Substituents: The 3-chloro-4-methylphenyl group introduces both halogen and methyl functionalities, which may improve metabolic stability compared to the target’s 3-chlorophenyl. The shared 3,4-dimethoxyphenyl methanone group suggests comparable solubility profiles.
Methanone Derivatives with Varying Aromatic Substituents
Methanone derivatives with dimethoxyphenyl groups exhibit distinct physicochemical properties:
- (2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone (Compound 10, ): Molecular formula: C₁₅H₁₄O₅ (MW: 274.27). Substituents: The 3,4-dimethoxyphenyl group mirrors the target compound’s methanone moiety but lacks the benzothiazine core. Physical properties: Melting point (79–81°C) is significantly lower than benzothiazine analogs, likely due to reduced molecular rigidity .
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (): Molecular formula: C₂₁H₁₃Cl₂NO₂S (MW: 414.29). Substituents: The benzothiazole ring introduces π-π stacking capabilities absent in the target compound. Crystallographic data (monoclinic, P2₁/n) reveal intermolecular C–H···N and C–H···π interactions, which may enhance thermal stability .
Research Implications
- Synthetic Flexibility : The target compound’s 3,4-dimethoxyphenyl group can be modified using methods similar to those in (e.g., aldehyde condensation) to optimize bioactivity.
- Crystallographic Insights : Structural analogs with benzothiazole or dichlorophenyl groups () highlight the importance of halogen bonding and π-interactions in drug design.
Q & A
Q. What are the recommended synthetic pathways for 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the benzothiazine core with substituted benzophenone moieties. Key steps include:
- Nucleophilic substitution : Reacting 3-chlorophenyl precursors with sulfur-containing nucleophiles to form the thiazine ring.
- Suzuki-Miyaura cross-coupling : Introducing the 3,4-dimethoxyphenyl group via palladium catalysis (e.g., Pd(PPh₃)₄) under inert atmosphere .
- Oxidation : Sulfone formation using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C.
Optimization involves monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (1.2–1.5 equivalents of coupling partners) to minimize side products.
Q. How should researchers purify and validate the compound’s structural integrity post-synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .
- Structural Validation :
- X-ray crystallography : Resolve single-crystal structures using SHELXL for refinement (R-factor < 0.05) .
- Spectroscopy : Compare experimental / NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G**) .
Advanced Research Questions
Q. How can conformational flexibility of the benzothiazine ring impact pharmacological activity, and what analytical methods quantify this?
- Methodological Answer :
- Conformational Analysis :
- X-ray Diffraction : Resolve puckering parameters (Cremer-Pople coordinates) to quantify non-planarity .
- Dynamic NMR : Measure ring inversion barriers via variable-temperature NMR (e.g., coalescence temperature analysis in DMSO-d₆) .
- Activity Correlation : Compare conformational data with IC₅₀ values in target assays (e.g., kinase inhibition) to identify bioactive conformers .
Q. What experimental and computational approaches resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer :
- Crystallographic Artifacts : Check for disorder using PLATON’s ADDSYM; refine twinned data with SHELXL’s TWIN/BASF commands .
- Dynamic Effects : Perform molecular dynamics simulations (AMBER or GROMACS) to model solution-state conformations and compare with solid-state data .
- Data Reconciliation : Use Bayesian statistics to weight conflicting evidence (e.g., R-factors vs. NMR coupling constants) .
Q. How can environmental stability and degradation pathways be evaluated for this compound?
- Methodological Answer :
- Photodegradation Studies : Expose to UV-Vis light (300–800 nm) in aqueous/organic solvents; monitor via LC-MS for sulfone reduction or demethoxylation products .
- Computational Prediction : Apply EPI Suite or TEST software to estimate hydrolysis half-lives and partition coefficients (log P) .
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute toxicity .
Methodological Frameworks
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (sulfone, carbonyl) and hydrophobic regions (chlorophenyl) .
- QSAR Development : Train models with descriptors like molar refractivity, HOMO/LUMO gaps, and substituent electronic parameters (Hammett σ) .
Q. How can researchers leverage retrosynthetic analysis to identify novel analogs with improved properties?
- Methodological Answer :
- Synthon Identification : Deconstruct the molecule into benzothiazine and dimethoxyphenylketone synthons; explore alternative coupling strategies (e.g., Buchwald-Hartwig amination) .
- Computational Validation : Screen virtual libraries (e.g., Enamine REAL Space) with docking (AutoDock Vina) against target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
